molecular formula C17H19FN8O B6534256 N-[(4-fluorophenyl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058388-22-9

N-[(4-fluorophenyl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534256
CAS No.: 1058388-22-9
M. Wt: 370.4 g/mol
InChI Key: QOSWLUNTXZSALE-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19FN8O and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.16658542 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of F5065-0045 are currently under investigation. Based on the structural similarity to other triazolopyrimidine derivatives , it is plausible that F5065-0045 may interact with a variety of targets, including enzymes, receptors, and transporters involved in cellular processes.

Mode of Action

Triazolopyrimidine derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that F5065-0045 may interact with its targets, leading to changes in cellular functions.

Biochemical Pathways

The biochemical pathways affected by F5065-0045 are yet to be elucidated. Given the broad range of activities associated with triazolopyrimidine derivatives , it is likely that F5065-0045 affects multiple pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of F5065-0045 are currently unknown. Pharmacokinetic studies are essential to understand the drug’s bioavailability, half-life, clearance, and volume of distribution . These parameters influence the drug’s therapeutic efficacy and potential side effects.

Result of Action

Based on the reported activities of similar compounds , it is plausible that F5065-0045 may exert a range of effects, including inhibition of cell proliferation, modulation of inflammatory responses, and disruption of microbial growth.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8O/c1-24-15-14(22-23-24)16(21-11-20-15)25-6-8-26(9-7-25)17(27)19-10-12-2-4-13(18)5-3-12/h2-5,11H,6-10H2,1H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWLUNTXZSALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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